molecular formula C22H25ClN2O4S2 B6520584 N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 896321-22-5

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Katalognummer: B6520584
CAS-Nummer: 896321-22-5
Molekulargewicht: 481.0 g/mol
InChI-Schlüssel: ZWXPCHWHDFJJAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a structurally complex organic compound featuring a hybrid scaffold combining sulfonamide, thiophene, and cyclohexene moieties linked via an ethanediamide backbone. This compound’s molecular formula is C₂₁H₂₂ClN₂O₄S₂, with a molecular weight of 478.0 g/mol (calculated based on constituent atomic masses). The 4-chlorobenzenesulfonyl group confers electron-withdrawing properties, while the thiophene and cyclohexenyl ethyl groups contribute aromatic and hydrophobic characteristics, respectively.

Eigenschaften

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4S2/c23-17-8-10-18(11-9-17)31(28,29)20(19-7-4-14-30-19)15-25-22(27)21(26)24-13-12-16-5-2-1-3-6-16/h4-5,7-11,14,20H,1-3,6,12-13,15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXPCHWHDFJJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Bioactivity

  • Sulfonyl vs. Sulfamoyl Groups : The target compound’s 4-chlorobenzenesulfonyl group enhances metabolic stability compared to Analog 4’s sulfamoylphenyl group, which may exhibit higher solubility but lower membrane permeability .
  • Cyclohexenylethyl vs.
  • Ethanediamide vs. Nitrobenzamide Linkers : The ethanediamide linker in the target compound allows greater conformational adaptability than Analog 3’s rigid nitrobenzamide, which may enhance binding to flexible enzyme pockets .

Aromatic System Variations

  • Thioxoacetamide (Analog 4) : The thiol group in Analog 4 enables nucleophilic reactions, unlike the target compound’s sulfonyl group, which is more resistant to oxidation .

Vorbereitungsmethoden

Reaction Pathway

  • Sulfonation of Thiophen-2-yl Ethanol :

    • Substrate : Thiophen-2-yl ethanol.

    • Reagent : 4-Chlorobenzenesulfonyl chloride (1.2 eq).

    • Base : Pyridine (1.5 eq) or DMAP (0.2 eq) with DIEA (3.0 eq).

    • Solvent : Chloroform or acetonitrile.

    • Conditions : 0–5°C for 2 hours, followed by gradual warming to room temperature.

    • Workup : Extraction with dichloromethane, washing with brine, and drying over Na₂SO₄.

    Yield : ~85–90% (based on analogous sulfonation reactions).

  • Amination of Sulfonated Intermediate :

    • Method : Mitsunobu reaction using phthalimide (1.5 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF.

    • Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol (reflux, 4 h).

    Yield : ~70–75%.

Analytical Validation

  • ¹H NMR (DMSO-d₆): δ 7.75 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 7.30 (m, 2H, thiophene), 4.40 (s, 2H, CH₂–NH₂).

  • LC-MS : m/z 329.1 [M+H]⁺.

Reaction Pathway

  • Cyclohexene Alkylation :

    • Substrate : Cyclohexene.

    • Reagent : Ethyl bromoacetate (1.2 eq) via Friedel-Crafts alkylation using AlCl₃ (1.5 eq) in dichloromethane.

    • Hydrolysis : NaOH (2.0 eq) in ethanol/water (1:1) at 60°C for 6 h.

    Yield : ~80% (crude).

  • Reductive Amination :

    • Substrate : Cyclohexenyl acetaldehyde.

    • Reagent : Ammonium acetate (2.0 eq) and NaBH₃CN (1.5 eq) in methanol.

    Yield : ~65–70%.

Analytical Validation

  • ¹H NMR (CDCl₃): δ 5.60 (m, 1H, CH=CH), 2.40 (t, 2H, CH₂–NH₂), 1.90–1.20 (m, 8H, cyclohexyl).

  • GC-MS : m/z 139.1 [M+H]⁺.

Reaction Pathway

  • Oxalyl Chloride Activation :

    • Reagent : Oxalyl chloride (2.2 eq) in anhydrous DCM at 0°C.

    • Quenching : Dropwise addition to a solution of 2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethylamine (1.0 eq) and DIEA (3.0 eq).

  • Amide Coupling :

    • Reagent : 2-(Cyclohex-1-en-1-yl)ethylamine (1.1 eq).

    • Coupling Agents : TBTU (1.2 eq) and HOBt (0.3 eq) in DMF.

    • Conditions : Room temperature, 18–24 h.

    Workup : Precipitation with ice-water, filtration, and purification via flash chromatography (ethyl acetate/hexane, 3:7).

    Yield : ~40–50%.

Analytical Validation

  • ¹H NMR (DMSO-d₆): δ 8.58 (d, 1H, NH), 8.41–7.90 (m, Ar–H), 7.30–6.91 (m, thiophene), 4.56 (s, 2H, CH₂–SO₂), 2.40 (t, 2H, CH₂–NH).

  • HRMS : m/z 508.2 [M+H]⁺ (calc. 507.1).

Optimization of Reaction Conditions

Sulfonation Efficiency

  • Solvent Impact : Acetonitrile outperforms chloroform in achieving higher yields (91.93% vs. 85%) due to better reagent solubility.

  • Base Selection : DMAP/DIEA systems reduce side reactions compared to pyridine.

Coupling Yield Enhancement

  • Stoichiometry : Increasing TBTU to 1.5 eq improves coupling efficiency to 55–60%.

  • Temperature : Prolonged reactions at 130°C in butanol marginally improve yields but risk decomposition.

Challenges and Alternative Approaches

  • Stereochemical Control : Racemization at the sulfonamide center is mitigated by low-temperature coupling.

  • Byproduct Formation : Unreacted oxalyl chloride is quenched with aqueous NaHCO₃.

  • Alternative Routes : Use of EDCl/HCl for amidation yields comparable results but requires longer reaction times .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a 4-chlorobenzenesulfonyl group , a thiophene ring , and a cyclohexenylethyl moiety . The sulfonyl group enhances electrophilicity and potential enzyme inhibition, while the thiophene ring contributes to π-π stacking interactions in biological systems. The cyclohexenyl group increases lipophilicity, improving membrane permeability . Structural analogs (e.g., fluorophenyl or propylene variants) show reduced binding affinity, underscoring the importance of the cyclohexenyl-thiophene combination .

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis involves:

  • Sulfonamide formation : Reacting 4-chlorobenzenesulfonyl chloride with a thiophene-containing amine intermediate.
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the ethanediamide backbone.
  • Purification : Recrystallization or column chromatography (silica gel, eluent: DCM/MeOH) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry of sulfonyl and thiophene groups.
  • High-resolution mass spectrometry (HRMS) validates molecular weight (MW ≈ 450.9 g/mol).
  • HPLC assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data across structural analogs?

  • Comparative binding assays : Use surface plasmon resonance (SPR) to measure affinity differences between analogs (e.g., cyclohexenyl vs. fluorophenyl derivatives).
  • Computational docking : Map interactions with target enzymes (e.g., cyclooxygenase-2) to identify critical residues influenced by the cyclohexenyl group .
  • Dose-response studies : Test analogs in parallel to establish structure-activity relationships (SARs) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to the ethanediamide backbone.
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance solubility and circulation time.
  • Metabolic stability assays : Monitor cytochrome P450 interactions via liver microsome models .

Q. How can molecular docking guide the identification of biological targets?

  • Target library screening : Use AutoDock Vina to screen against kinase or GPCR databases.
  • Binding energy analysis : Prioritize targets with ΔG ≤ −8 kcal/mol.
  • Mutagenesis validation : Confirm predicted interactions (e.g., sulfonyl group with Ser530 in COX-2) .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition potency between in vitro and cell-based assays?

  • Membrane permeability testing : Use Caco-2 cell monolayers to quantify passive diffusion.
  • Efflux transporter assays : Check for P-glycoprotein-mediated export using verapamil as an inhibitor.
  • Redox interference controls : Add antioxidants (e.g., ascorbate) to cell assays to rule out thiophene-mediated ROS artifacts .

Comparative Structural Analysis

Q. What distinguishes this compound from its closest structural analogs?

Analog Key Structural Difference Biological Impact
Fluorophenyl variantReplaces cyclohexenyl with 4-fluorophenylReduced logP (lipophilicity) and 20% lower kinase inhibition
Propylene variantLacks cyclohexenyl ring50% reduced tumor growth suppression in xenograft models

Methodological Resources

  • Synthetic Protocols : Refer to multi-step coupling strategies in .
  • Bioactivity Profiling : Use SPR and microarray-based binding assays .
  • Computational Tools : Schrödinger Suite for docking; AMBER for MD simulations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.